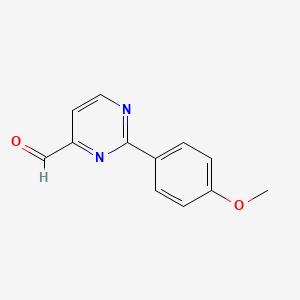
2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with a suitable pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with organoboron compounds under mild conditions . This method is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functional group transformations. The choice of reagents and catalysts, as well as reaction conditions, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 2-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde
- 2-(4-Methylphenyl)pyrimidine-4-carbaldehyde
- 2-(4-Chlorophenyl)pyrimidine-4-carbaldehyde
Comparison: 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, the methoxy group can enhance its solubility and ability to form hydrogen bonds, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
Conclusion
This compound is a compound of significant interest due to its versatile applications and unique chemical properties
Properties
CAS No. |
944901-39-7 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-4-2-9(3-5-11)12-13-7-6-10(8-15)14-12/h2-8H,1H3 |
InChI Key |
PFYZZKVZPKNRRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



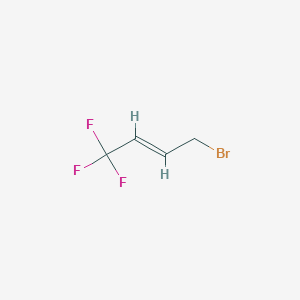
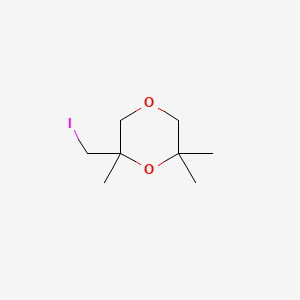
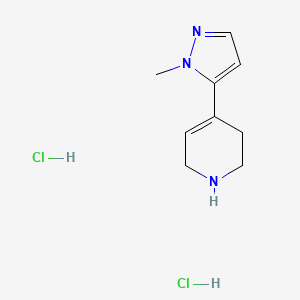
![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)
![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)
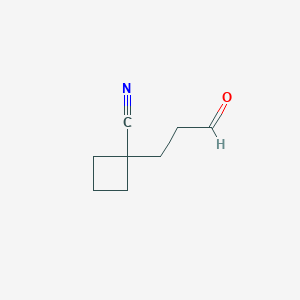

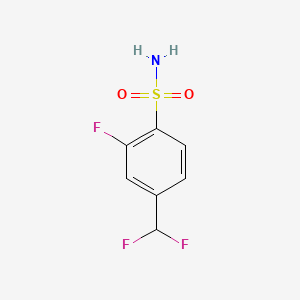
![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)
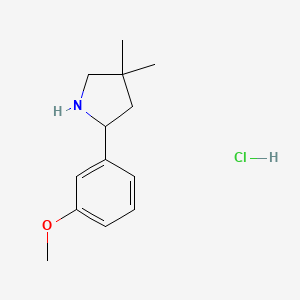
![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
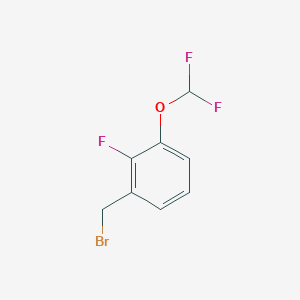
![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
